Vanadium sulfate

Übersicht

Beschreibung

Vanadium sulfate refers to a family of inorganic compounds with the general formula VSO₄(H₂O)ₓ, where 0 ≤ x ≤ 7. The hexahydrate form is the most commonly encountered. It is a violet solid that dissolves in water to give air-sensitive solutions of the aquo complex. This compound is isomorphous with magnesium sulfate and ferrous sulfate, indicating similar crystal structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vanadium sulfate can be prepared by the electrolytic reduction of vanadyl sulfate in sulfuric acid. This process involves the reduction of vanadium from a higher oxidation state to a lower one, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through solvent extraction methods. For instance, highly pure vanadyl sulfate can be prepared from sulfate solutions containing impurities of iron and aluminum by solvent extraction using 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester and tri-n-butyl phosphate as phase modifiers .

Analyse Chemischer Reaktionen

Types of Reactions: Vanadium sulfate undergoes various chemical reactions, including oxidation, reduction, and complexation reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to lower oxidation states using reducing agents like sodium borohydride or zinc in acidic conditions.

Complexation: this compound forms complexes with ligands such as ethylenediaminetetraacetic acid (EDTA) and other chelating agents.

Major Products:

Oxidation: Vanadium pentoxide (V₂O₅) is a common product of oxidation reactions.

Reduction: Vanadium(III) sulfate is a typical product of reduction reactions.

Complexation: Various vanadium complexes depending on the ligands used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vanadium sulfate can be compared with other vanadium compounds such as vanadium pentoxide and vanadyl sulfate:

Vanadium Pentoxide (V₂O₅): This compound is primarily used as a catalyst in the production of sulfuric acid.

Vanadyl Sulfate (VOSO₄): Vanadyl sulfate is another vanadium compound with a different oxidation state.

Uniqueness of this compound: this compound is unique due to its ability to form various hydrates and its versatility in undergoing multiple types of chemical reactions. Its applications in energy storage, particularly in vanadium redox flow batteries, highlight its importance in modern technology .

Vergleich Mit ähnlichen Verbindungen

- Vanadium pentoxide (V₂O₅)

- Vanadyl sulfate (VOSO₄)

- Vanadium trioxide (V₂O₃)

- Vanadium tetrachloride (VCl₄)

Biologische Aktivität

Vanadium sulfate (VOSO₄) is a vanadium compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and oxidative stress mitigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Vanadium compounds, including this compound, exhibit insulin-mimetic properties, making them significant in the treatment of insulin resistance and type 2 diabetes. The biological activity of this compound can be attributed to several mechanisms:

- Insulin Receptor Activation : this compound enhances the activity of insulin receptors by inhibiting protein tyrosine phosphatases (PTPs), which are responsible for dephosphorylating insulin receptors. This inhibition leads to increased insulin receptor phosphorylation and enhanced glucose uptake by cells .

- Glucose Metabolism Enhancement : Studies have shown that this compound increases glucose transport and metabolism in skeletal muscles, liver, and adipose tissues. It stimulates glucose uptake through the activation of the PKB/Akt signaling pathway, which promotes GLUT4 translocation to the cell membrane .

- Antioxidant Properties : Vanadium compounds have demonstrated antioxidant activity by inhibiting reactive oxygen species (ROS) production. This property is particularly relevant in mitigating oxidative stress associated with various diseases .

In Vivo Studies

A significant study investigated the effects of this compound on diabetic rats. The study administered doses of 5 and 10 mg/kg for 30 days, revealing that:

- Blood Glucose Regulation : this compound treatment normalized blood glucose levels in diabetic rats, significantly improving insulin sensitivity and restoring insulinemia levels .

- Beta Cell Regeneration : The treatment led to an increase in the number of insulin-immunopositive beta cells in pancreatic islets, indicating potential for beta cell regeneration in diabetic conditions .

In Vitro Studies

In vitro experiments have demonstrated that this compound enhances glucose transport in cultured cells. The compound's structural similarity to orthophosphate allows it to interfere with cellular signaling pathways involved in glucose metabolism .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : A clinical case reported significant improvements in glycemic control among patients treated with this compound as an adjunct therapy alongside standard diabetes medications.

- Cancer Research : Preliminary studies indicate that vanadium compounds may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation .

Comparative Analysis

The following table summarizes key findings from various studies on this compound's biological activity:

Eigenschaften

IUPAC Name |

vanadium;pentasulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5H2O4S.2V/c5*1-5(2,3)4;;/h5*(H2,1,2,3,4);;/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOJJEQVSOCDGA-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

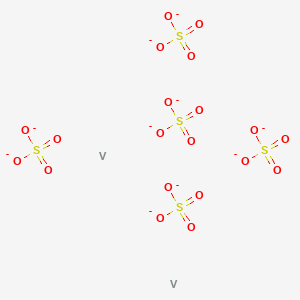

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O20S5V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16785-81-2 | |

| Record name | Sulfuric acid, vanadium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016785812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.